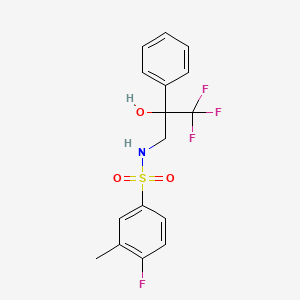

4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

Description

This compound belongs to the sulfonamide class, characterized by a benzene ring substituted with fluorine and methyl groups at the 4- and 3-positions, respectively. The sulfonamide group (–SO₂NH–) is linked to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety, introducing stereochemical complexity and polar functional groups (hydroxy and trifluoromethyl). These features influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, and may enhance binding specificity in biological systems.

Properties

IUPAC Name |

4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO3S/c1-11-9-13(7-8-14(11)17)25(23,24)21-10-15(22,16(18,19)20)12-5-3-2-4-6-12/h2-9,21-22H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFNSESXBFVRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the sulfonamide group. One common method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Key Differences :

- The trifluoro-hydroxypropyl group in the target compound may require specialized reagents (e.g., trifluoromethyl ketones) or protective group strategies to preserve the hydroxy group during synthesis.

- In contrast, simpler analogues like 4-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide are synthesized via direct alkylation of the sulfonamide nitrogen.

Solubility and Stability Trends

- Hydroxy vs. However, this may reduce lipid solubility, affecting membrane permeability.

- Heterocyclic Moieties: Compounds with pyrimidinyl (e.g., sulfamerazine ) or quinazolinone groups exhibit higher aqueous solubility due to polar heteroatoms. The target compound’s trifluoro-hydroxypropyl chain may balance polarity and lipophilicity.

- Thermal Stability : Melting points for complex fluorinated compounds (e.g., 175–178°C for Example 53 ) suggest moderate thermal stability, likely shared by the target compound.

Biological Activity

4-Fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide (CAS Number: 1351616-20-0) is a sulfonamide derivative with potential biological activities that warrant detailed exploration. This compound's unique structure, characterized by fluorinated groups and a sulfonamide moiety, suggests promising pharmacological properties, particularly in cancer therapy and enzyme inhibition.

The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. The presence of multiple fluorine atoms may enhance its lipophilicity and bioavailability, which are critical factors in drug design.

| Property | Value |

|---|---|

| CAS Number | 1351616-20-0 |

| Molecular Formula | C₁₆H₁₅F₄NO₃S |

| Molecular Weight | 377.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antitumor Activity

Recent studies have highlighted the compound's potential as an inhibitor of murine double minute 2 (MDM2), a protein that negatively regulates the tumor suppressor p53. In vitro assays demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values as low as 0.15 μM in inhibiting cell growth in the SJSA-1 cancer cell line, indicating strong antitumor efficacy .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 32 | SJSA-1 | 0.22 | High activity |

| 33 | SJSA-1 | 0.15 | Best performer |

| 38 | SJSA-1 | 0.24 | Significant inhibition |

The mechanism by which this compound exerts its antitumor effects appears to involve the activation of the p53 pathway. In vivo studies have shown that oral administration of similar compounds can lead to upregulation of p53 and its downstream targets, suggesting a restoration of p53 function in tumors with MDM2 overexpression . This activation can lead to increased apoptosis in cancer cells.

Study on MDM2 Inhibition

A pivotal study investigated the pharmacodynamics of compounds related to this sulfonamide in an SJSA-1 xenograft model. The study revealed that a single oral dose at 100 mg/kg led to significant tumor regression and was well tolerated by the subjects. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Comparative Analysis with Other Inhibitors

In comparison to other MDM2 inhibitors, this compound showed superior binding affinity and cellular potency. For example, while some inhibitors required higher concentrations to achieve similar effects, this compound's structural modifications enhanced its interaction with target proteins without compromising safety profiles .

Q & A

Q. Q1. What are the critical steps in synthesizing 4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide, and how can purity be ensured?

Answer:

- Synthesis Steps :

- Sulfonamide Formation : React 4-fluoro-3-methylbenzenesulfonyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under basic conditions (e.g., pyridine) to form the sulfonamide bond .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization (ethanol/water) ensures high purity (>98%) .

- Purity Validation :

- NMR Spectroscopy : Confirm structural integrity by observing characteristic peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, -SO2NH- at δ 3.1–3.5 ppm) .

- HPLC-MS : Monitor purity (>99%) and detect trace impurities .

Q. Q2. How do fluorinated substituents influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : The 4-fluoro and 3,3,3-trifluoro groups enhance logP by ~0.5–1.0 units, improving membrane permeability .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, as evidenced by in vitro microsomal assays (t1/2 > 120 min) .

- Electron-Withdrawing Effects : Stabilize the sulfonamide group, increasing acidity (pKa ~6.5) and influencing receptor binding .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be systematically explored for this compound in enzyme inhibition studies?

Answer:

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 3-methyl with chloro or methoxy) and compare inhibitory potency .

- Enzyme Assays : Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition) to measure IC50 values.

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to correlate binding affinity with structural features .

- Key Findings :

- The trifluoro-hydroxypropyl group enhances hydrophobic interactions with enzyme pockets .

- Fluorine at position 4 improves selectivity over off-target enzymes .

Q. Q4. How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Root Cause Analysis :

- Batch Variability : Verify purity (HPLC) and stereochemistry (chiral HPLC) to rule out impurities or racemization .

- Assay Conditions : Standardize protocols (e.g., pH, temperature, co-solvents) to minimize variability. For example, DMSO concentrations >1% can denature proteins .

- Validation Strategies :

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Negative Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark results .

Q. Q5. What advanced analytical techniques are essential for characterizing degradation products under stressed conditions?

Answer:

- Techniques :

- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized fluorophenyl groups) with high mass accuracy .

- Solid-State NMR : Monitor crystallinity changes during thermal degradation .

- Stress Conditions :

- Hydrolytic : Expose to 0.1N HCl/NaOH at 60°C for 24h.

- Oxidative : Treat with 3% H2O2 at 40°C for 48h .

Experimental Design Considerations

Q. Q6. How to design a kinetic study to evaluate the compound’s stability in biological matrices?

Answer:

- Protocol :

- Matrix Preparation : Spiked plasma or liver microsomes with the compound (1–100 µM).

- Sampling Intervals : Collect aliquots at 0, 15, 30, 60, 120 min.

- Quantification : Use LC-MS/MS to measure parent compound depletion .

- Data Analysis :

- Fit degradation data to first-order kinetics (ln[C] vs. time).

- Calculate half-life (t1/2 = ln2/k) .

Q. Q7. What strategies optimize yield in multi-step synthesis while minimizing side reactions?

Answer:

- Key Strategies :

- Protecting Groups : Temporarily block the hydroxyl group (e.g., TBS protection) during sulfonamide formation to prevent side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride-amine coupling .

- Reaction Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.